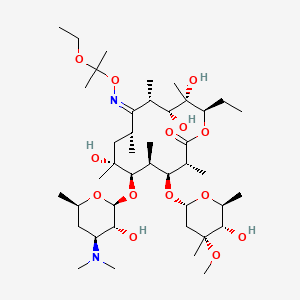
Oxacyclotetradecane Erythromycin Derivatives
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxacyclotetradecane Erythromycin Derivatives are a class of macrolide antibiotics derived from erythromycin. These compounds are known for their broad-spectrum antimicrobial activity, which makes them valuable in treating various bacterial infections. The molecular structure of these derivatives includes a large lactone ring, which is characteristic of macrolides, and modifications that enhance their pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxacyclotetradecane Erythromycin Derivatives typically involves the modification of the erythromycin molecule. One common method is the oximation of erythromycin, where the keto group at the C-9 position is converted to an oxime. This reaction is usually carried out under mild conditions using hydroxylamine derivatives .
Industrial Production Methods
Industrial production of these derivatives often involves large-scale fermentation processes to produce erythromycin, followed by chemical modification. The fermentation is carried out using strains of Saccharopolyspora erythraea, and the resulting erythromycin is then purified and chemically modified to produce the desired derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Oxacyclotetradecane Erythromycin Derivatives undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxime derivatives, hydroxylated compounds, and substituted macrolides. These modifications can enhance the antimicrobial activity and pharmacokinetic properties of the derivatives .
Wissenschaftliche Forschungsanwendungen
Oxacyclotetradecane Erythromycin Derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Used to treat bacterial infections, especially in patients allergic to penicillin.
Industry: Employed in the development of new antibiotics and drug delivery systems.
Wirkmechanismus
The mechanism of action of Oxacyclotetradecane Erythromycin Derivatives involves binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits protein synthesis by preventing the translocation of peptides, ultimately leading to bacterial cell death. The molecular targets include the 23S rRNA within the ribosome, and the pathways involved are critical for bacterial protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azithromycin: Another macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.
Clarithromycin: A derivative of erythromycin with improved acid stability and better oral absorption.
Roxithromycin: A semi-synthetic derivative with enhanced pharmacokinetic properties.
Uniqueness
Oxacyclotetradecane Erythromycin Derivatives are unique due to their specific modifications, which can enhance their antimicrobial activity and reduce resistance. These derivatives often have improved pharmacokinetic properties, such as better absorption and longer half-life, compared to other macrolides .
Eigenschaften
Molekularformel |
C42H78N2O14 |
|---|---|
Molekulargewicht |
835.1 g/mol |
IUPAC-Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C42H78N2O14/c1-17-29-42(13,50)34(46)24(5)31(43-58-39(9,10)52-18-2)22(3)20-40(11,49)36(57-38-32(45)28(44(14)15)19-23(4)53-38)25(6)33(26(7)37(48)55-29)56-30-21-41(12,51-16)35(47)27(8)54-30/h22-30,32-36,38,45-47,49-50H,17-21H2,1-16H3/b43-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,40-,41-,42-/m1/s1 |
InChI-Schlüssel |
BQIJMZDZVNPWGN-GKHWQSMJSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OCC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















